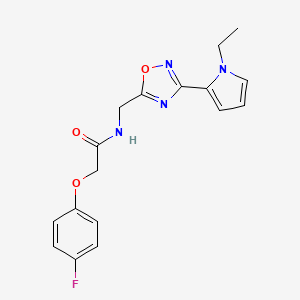

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3/c1-2-22-9-3-4-14(22)17-20-16(25-21-17)10-19-15(23)11-24-13-7-5-12(18)6-8-13/h3-9H,2,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTYGCVMYJZBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several chemical reactions. The key steps include:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Pyrrole Substitution : The introduction of the 1-ethylpyrrole group often involves cyclization reactions that incorporate pyrrole derivatives.

- Final Acetamide Formation : The final step includes the acylation reaction to form the acetamide structure.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance, related oxadiazole derivatives have been shown to exhibit significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 1.1 |

| Compound B | HCT116 (Colon Cancer) | 2.6 |

| Compound C | HepG2 (Liver Cancer) | 1.4 |

These results indicate that compounds with similar structures can effectively inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this structure have demonstrated antimicrobial activity against various pathogens:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Good Inhibition |

| Staphylococcus aureus | Moderate Inhibition |

The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in DNA synthesis and repair.

- Reactive Oxygen Species Generation : The presence of the oxadiazole and pyrrole moieties may contribute to oxidative stress in target cells, leading to apoptosis.

- Receptor Binding : It may also interact with specific cellular receptors that modulate signaling pathways related to cell growth and survival.

Case Studies

A notable study investigated a series of oxadiazole derivatives for their anticancer and antimicrobial activities. Among these, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil, highlighting their potential as effective therapeutic agents .

Another study focused on the structural modifications of pyrrole derivatives and their impact on biological activity, demonstrating that specific substitutions significantly enhanced both anticancer and antimicrobial properties .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to the oxadiazole and pyrrole moieties in its structure. Key properties include:

- Anticancer Activity : Research indicates that derivatives of oxadiazoles show significant anticancer effects. For instance, compounds similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide have demonstrated growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .

- Antimicrobial Effects : The oxadiazole ring is known for its antimicrobial properties. Studies have shown that compounds containing this moiety can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

Case Study 1: Anticancer Research

A study focused on the anticancer properties of similar oxadiazole derivatives found that they induced apoptosis in cancer cells through mitochondrial pathways. The study reported a mechanism involving the activation of caspases and the release of cytochrome c from mitochondria .

Case Study 2: Antimicrobial Activity

In another investigation, a series of oxadiazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its 1-ethylpyrrole substituent on the oxadiazole ring and 4-fluorophenoxy acetamide chain. Key analogs and their structural variations are summarized below:

Key Observations :

- Electron-Withdrawing Groups : Compounds like 11g (4-Cl) and the target (4-F) share electron-withdrawing substituents, which may enhance binding to electrophilic enzyme pockets.

- Heterocyclic Diversity : The target’s pyrrole group (vs. pyridine or phenyl in analogs) may improve lipophilicity and membrane permeability .

Physicochemical Properties

Physical properties such as melting point (MP) and HPLC purity reflect crystallinity and synthetic efficiency:

Key Observations :

- Melting Points : Higher MPs (e.g., 11g at 133–136°C) correlate with crystalline stability, possibly due to chloro substituents enhancing intermolecular interactions.

- Purity : Analogs like 11g (99.9%) and 12b (99.6%) demonstrate robust synthetic protocols, whereas 11u (95.5%) may require further optimization .

Isomerism and Purity

NMR-determined isomer ratios suggest conformational preferences:

| Compound ID | Isomer Ratio (NMR) | Implication | Reference |

|---|---|---|---|

| 11as | 4:1 | Dominant rotamer due to steric effects | |

| 12a | 2:1 | Moderate conformational flexibility | |

| 11u | 5:1 | High stereochemical preference |

Key Observations :

- The target compound’s isomer ratio is unreported, but analogs with higher ratios (e.g., 11u, 5:1) may exhibit more predictable pharmacokinetic profiles due to reduced conformational variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.